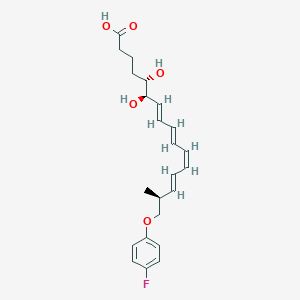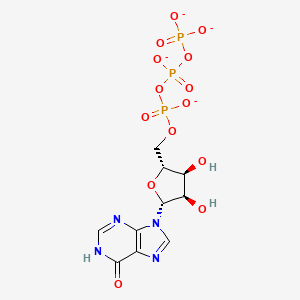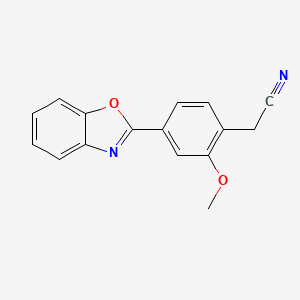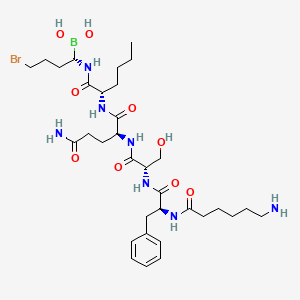![molecular formula C22H15ClN4O B10773582 N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)
N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID23521020C7k” is a small molecule identified in a medicinal chemistry study aimed at discovering orally available inhibitors of discoidin domain receptor 1 kinase . This compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID23521020C7k” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of “PMID23521020C7k” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Types of Reactions:
Oxidation: “PMID23521020C7k” can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: This compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: “PMID23521020C7k” can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
“PMID23521020C7k” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID23521020C7k” involves its interaction with discoidin domain receptor 1 kinase. By inhibiting this kinase, the compound can modulate various cellular pathways and processes. This inhibition can lead to changes in cell signaling, proliferation, and survival, making it a potential therapeutic agent for diseases involving abnormal kinase activity .
Comparison with Similar Compounds
- PD050876
- PSBGROLQRNSAMY-UHFFFAOYSA-N
Comparison: “PMID23521020C7k” is unique in its specific inhibition of discoidin domain receptor 1 kinase, which distinguishes it from other similar compounds. While other compounds may also inhibit kinases, “PMID23521020C7k” has shown a higher specificity and potency in targeting discoidin domain receptor 1 kinase, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H15ClN4O |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
InChI |
InChI=1S/C22H15ClN4O/c1-15-5-7-18(22(28)26-20-4-2-3-19(23)12-20)11-17(15)8-6-16-13-24-21-9-10-25-27(21)14-16/h2-5,7,9-14H,1H3,(H,26,28) |
InChI Key |
PSBGROLQRNSAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C#CC3=CN4C(=CC=N4)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)

![1-[(2,5-dichlorophenyl)methyl]-7-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773505.png)


![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)

![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)

![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)


![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
